molecular formula C25H20FNO6 B2658244 N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide CAS No. 921556-18-5

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2658244
CAS No.: 921556-18-5
M. Wt: 449.434
InChI Key: QQDJPUMBLPLGFC-UHFFFAOYSA-N
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Description

N-(2-(4-Fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide (IUPAC name) is a chromenone-derived benzamide featuring a 4-fluorophenyl substituent at the C2 position of the chromen-4-one core and a 3,4,5-trimethoxybenzamide group at C5.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO6/c1-30-22-10-15(11-23(31-2)24(22)32-3)25(29)27-17-8-9-20-18(12-17)19(28)13-21(33-20)14-4-6-16(26)7-5-14/h4-13H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDJPUMBLPLGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various receptors and proteins, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Chromenone Core

Table 1: Chromenone-Based Analogs
Compound ID/Name Core Structure C2 Substituent C6 Substituent Molecular Weight (g/mol)
Target Compound Chromen-4-one 4-Fluorophenyl 3,4,5-Trimethoxybenzamide 477.44 (calculated)
923191-98-4 Chromen-4-one 4-Methoxyphenyl 3,4,5-Trimethoxybenzamide 489.47 (calculated)
923233-39-0 Chromen-4-one Phenyl 4-Bromobenzamide 406.23 (calculated)
N-[2-(4-Chlorophenyl)-4-methoxyquinolin-6-yl]-3,4,5-trimethoxybenzamide Quinoline 4-Chlorophenyl 3,4,5-Trimethoxybenzamide 478.93

Key Observations :

  • Core Modifications: Replacement of chromen-4-one with a quinoline core (as in ) alters aromaticity and planarity, which may affect binding interactions in biological systems.

Benzamide Side Chain Modifications

Table 2: Benzamide Derivatives with Varied Substituents
Compound ID/Name Benzamide Substituents Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound 3,4,5-Trimethoxybenzamide Not reported Expected C=O (amide: ~1680 cm⁻¹), OCH3 (~2830 cm⁻¹)
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxybenzamide Not reported NH stretch (~3278–3414 cm⁻¹), C=O (amide: ~1663 cm⁻¹)
4a () 3,4,5-Trimethoxybenzamide 222–224 NH (3278 cm⁻¹), C=O (1682 cm⁻¹), C=C (1600 cm⁻¹)
4d () 3,4,5-Trimethoxybenzamide 214–216 OH (3450 cm⁻¹), C=O (1675 cm⁻¹)

Key Observations :

  • Thermal Stability: Acrylamide derivatives (e.g., 4a–4d in ) exhibit melting points between 214–251°C, suggesting that the target compound may share similar thermal stability due to its rigid chromenone core and hydrogen-bonding capacity .
  • Spectral Signatures : The 3,4,5-trimethoxybenzamide group produces characteristic OCH3 peaks in ¹H-NMR (~3.8–3.9 ppm) and IR (~2830 cm⁻¹), consistent across analogs .

Key Observations :

  • Amide Coupling : The target compound likely follows a route analogous to , where 3,4,5-trimethoxybenzoyl chloride reacts with a chromen-6-amine derivative under mild conditions .
  • Efficiency: Ethanol reflux (as in ) is a common solvent for achieving high yields in benzamide synthesis .

Biological Activity

The compound N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide is a synthetic organic molecule belonging to the class of chromenyl derivatives. Its unique structure includes a chromen-4-one core, a fluorophenyl group, and a trimethoxybenzamide moiety. This compound has attracted significant attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C22H21F1N2O5C_{22}H_{21}F_{1}N_{2}O_{5}. The structure can be represented as follows:

N 2 4 fluorophenyl 4 oxo 4H chromen 6 yl 3 4 5 trimethoxybenzamide\text{N 2 4 fluorophenyl 4 oxo 4H chromen 6 yl 3 4 5 trimethoxybenzamide}

Key Features

  • Chromene Core : The chromene structure contributes to its biological activity.
  • Fluorophenyl Group : The presence of fluorine enhances lipophilicity and may influence binding affinity to biological targets.
  • Trimethoxybenzamide Moiety : This functional group is crucial for the compound's interaction with various enzymes and receptors.

Enzyme Inhibition Studies

Recent studies have explored the biological activity of related chromenyl derivatives, indicating potential inhibitory effects on several enzymes:

  • Cholinesterases : Compounds similar to this compound have shown moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, specific derivatives exhibited IC50 values of approximately 10.4 μM for AChE and 7.7 μM for BChE .
  • Cyclooxygenase (COX) Inhibition : The compound has demonstrated potential as an inhibitor of cyclooxygenase-2 (COX-2), an important target in anti-inflammatory therapies. Similar compounds have shown moderate activity against COX-2, suggesting that this derivative may also possess similar properties .
  • Lipoxygenases : Inhibition studies against lipoxygenases (LOX) revealed that some derivatives exhibit dual inhibitory effects against LOX-5 and LOX-15, which are implicated in inflammatory processes .

Antioxidant Activity

The antioxidant properties of chromenyl derivatives have been investigated through various assays. These compounds have been noted for their ability to scavenge free radicals, contributing to their potential therapeutic applications in oxidative stress-related conditions .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and Hek293-T cells. Initial findings suggest that certain derivatives may exhibit significant cytotoxicity, warranting further investigation into their mechanisms of action and potential use in cancer therapy .

Table 1: Summary of Biological Activities

Biological ActivityTarget Enzyme/Cell LineIC50 Value (μM)Reference
AChE InhibitionAcetylcholinesterase10.4
BChE InhibitionButyrylcholinesterase7.7
COX-2 InhibitionCyclooxygenaseModerate Activity
LOX InhibitionLipoxygenasesModerate Activity
CytotoxicityMCF-7 Cell LineSignificant

Case Study: Molecular Docking Analysis

Molecular docking studies have been employed to elucidate the binding interactions between this compound and various enzyme targets. These studies revealed that the fluorine atom in the para position enhances binding through hydrogen bonding interactions with key residues in the active site of target enzymes. Such insights are critical for understanding the structure-activity relationship (SAR) of this compound and guiding future drug design efforts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the chromen-4-one core followed by amide coupling with 3,4,5-trimethoxybenzoyl chloride. Key steps include:

  • Core formation : Condensation of 4-fluorophenyl-substituted precursors under acidic or basic conditions to yield the chromen-4-one scaffold .
  • Amide coupling : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) to attach the trimethoxybenzamide moiety. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid hydrolysis .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to achieve >95% purity. Analytical techniques (HPLC, NMR) should confirm structural integrity .

Q. How is the structural characterization of this compound validated in academic research?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is used:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm proton environments and carbon frameworks, focusing on the chromen-4-one carbonyl (δ ~180 ppm) and aromatic methoxy groups (δ ~55-60 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve 3D geometry, as demonstrated for structurally related benzamide derivatives .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens should prioritize target-specific assays:

  • Kinase inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to evaluate interactions with kinases like CDK or EGFR, given the trimethoxybenzamide’s role in ATP-binding pocket interactions .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Include controls for solvent effects and cytotoxicity in non-cancerous cells .
  • Fluorescence imaging : Test as a fluorescent probe in live-cell imaging (e.g., tracking microtubules) due to the chromen-4-one core’s potential fluorescence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:

  • Comparative standardization : Replicate assays side-by-side using identical cell lines, reagent batches, and protocols. For example, discrepancies in IC50_{50} values may stem from differing serum concentrations in cell culture media .
  • Impurity profiling : Use LC-MS to identify trace byproducts (e.g., hydrolyzed amide derivatives) that may contribute to off-target effects .
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying methoxy groups or fluorophenyl substituents) to isolate bioactive moieties .

Q. What computational approaches are effective in predicting the compound’s interaction with biological targets?

  • Methodological Answer : Molecular modeling and dynamics simulations are key:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in targets like tubulin or topoisomerase II. The trimethoxybenzamide group often aligns with hydrophobic pockets .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen-bond acceptors from the chromen-4-one carbonyl) using tools like PharmaGist .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks, focusing on logP (predict ~3.5 due to lipophilic groups) and CYP450 interactions .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer : Address physicochemical limitations through formulation:

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. The fluorophenyl group’s hydrophobicity may require micellar encapsulation .
  • Stability assays : Conduct pH-dependent degradation studies (e.g., in simulated gastric fluid) and identify degradation products via LC-MS. Stabilize via lyophilization or nitrogen-blanketed storage .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., ester-linked methoxy substituents) to improve bioavailability .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s fluorescence properties?

  • Methodological Answer : Fluorescence variability may arise from solvent polarity or aggregation:

  • Solvent screening : Test fluorescence quantum yield in solvents of varying polarity (e.g., DMSO vs. PBS). Chromen-4-one derivatives often exhibit solvatochromism .
  • Aggregation checks : Use dynamic light scattering (DLS) to detect nanoaggregates. Add surfactants (e.g., Tween-80) to mitigate aggregation-induced quenching .
  • Microscopy controls : Include counterstains (e.g., DAPI) to confirm specificity in cellular imaging and avoid autofluorescence artifacts .

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